molecular formula C37H44BrO4P B2580964 (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide

(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide

Cat. No.: B2580964
M. Wt: 663.6 g/mol
InChI Key: VWMXQDPFRLJGQR-UHFFFAOYSA-N
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Description

Mito-apocynin (C11) is a mitochondria-targeted antioxidant derived from apocynin. It is synthesized by conjugating the apocynin moiety with a triphenylphosphonium cation. This compound selectively targets mitochondria and has shown neuroprotective effects .

Chemical Reactions Analysis

Mito-apocynin (C11) undergoes various chemical reactions, including oxidation and reduction. It is known to interact with reactive oxygen species (ROS) and neutralize them, thereby preventing oxidative damage . Common reagents used in these reactions include antioxidants and reducing agents. The major products formed from these reactions are typically less reactive and more stable compounds .

Scientific Research Applications

Mito-apocynin (C11) has a wide range of scientific research applications. In the field of medicine, it has been studied for its neuroprotective effects in models of Parkinson’s disease. It has shown the ability to protect against oxidative damage, glial-mediated inflammation, and nigrostriatal neurodegeneration . In biology, it is used to study mitochondrial function and the role of ROS in cellular processes .

Mechanism of Action

The mechanism of action of Mito-apocynin (C11) involves its selective targeting of mitochondria. Once inside the mitochondria, it neutralizes ROS produced during cellular respiration. This action helps to prevent oxidative damage and maintain mitochondrial function . The molecular targets of Mito-apocynin (C11) include mitochondrial complexes involved in the electron transport chain, where it acts to reduce the production of ROS .

Properties

IUPAC Name

11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMXQDPFRLJGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44BrO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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